Ibrutinib (CAS: 936563-96-1) is a first-in-class, irreversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK) that forms a covalent bond with the Cys481 residue in the ATP-binding pocket. In scientific procurement, it serves as the foundational reference standard for covalent kinase inhibition, possessing a well-characterized multi-kinase engagement profile that includes BTK, ITK, TEC, and EGFR [1]. Beyond direct inhibition, its established piperidine exit vector makes it a highly validated precursor for synthesizing proteolysis-targeting chimeras (PROTACs) [2]. As a Biopharmaceutics Classification System (BCS) Class II compound with distinct polymorphic states (predominantly Form A), it is also a critical baseline material for pharmaceutical scientists developing amorphous solid dispersions and novel drug delivery systems [3].
Procuring a second-generation BTK inhibitor, such as acalabrutinib or zanubrutinib, as a direct substitute for ibrutinib fundamentally alters the experimental system. These newer analogs were explicitly engineered to eliminate off-target kinase activity, meaning they fail to inhibit interleukin-2-inducible T-cell kinase (ITK) or epidermal growth factor receptor (EGFR) at physiologically relevant concentrations[1]. Consequently, using a highly selective analog will invalidate models studying T-cell immunomodulation or off-target toxicity mechanisms [2]. Furthermore, in medicinal chemistry, substituting ibrutinib disrupts established PROTAC linker chemistry, as its specific solvent-exposed piperidine ring provides a validated exit vector that newer proprietary scaffolds lack[3]. Finally, for formulation studies, substituting the thermodynamically stable Ibrutinib Form A with crude mixtures or other analogs prevents accurate benchmarking of solubility enhancements [4].
Ibrutinib provides potent dual inhibition of both BTK and ITK, which is critical for driving T-helper 1 (Th1) selective immunomodulation. In comparative kinase assays, ibrutinib demonstrates an IC50 of approximately 4.9 to 10.7 nM against ITK, achieving >90% inhibition at 1 µM concentrations [1]. In stark contrast, the second-generation inhibitor acalabrutinib exhibits minimal ITK engagement, failing to reach its IC50 at physiologically relevant concentrations (>1000 nM) [2].
| Evidence Dimension | ITK Inhibition (IC50) |
| Target Compound Data | Ibrutinib: ~4.9 - 10.7 nM |
| Comparator Or Baseline | Acalabrutinib: >1000 nM |
| Quantified Difference | >100-fold greater potency against ITK |
| Conditions | In vitro kinase assay and stimulated Jurkat T-cells (1 µM drug concentration) |
Buyers modeling T-cell modulation or investigating multi-kinase off-target effects must procure ibrutinib, as highly selective second-generation inhibitors cannot replicate this dual-pathway suppression.
As a reference standard for irreversible inhibition, ibrutinib's efficacy is defined by its rate of covalent bond formation at Cys481. Kinetic profiling reveals that ibrutinib inactivates BTK with a highly efficient kinact/KI of 1.17 µM^-1 s^-1 (or 3.28 × 10^5 M^-1 s^-1 depending on specific assay conditions) [1]. This is significantly faster than acalabrutinib, which exhibits a kinact/KI of 0.04 µM^-1 s^-1 in comparable biochemical evaluations, driven by a ~10-fold slower kinact[2].
| Evidence Dimension | Covalent inactivation efficiency (kinact/KI) |
| Target Compound Data | Ibrutinib: 1.17 µM^-1 s^-1 |
| Comparator Or Baseline | Acalabrutinib: 0.04 µM^-1 s^-1 |
| Quantified Difference | ~30-fold faster covalent inactivation rate |
| Conditions | Recombinant BTK biochemical kinetic assay |
Ibrutinib is the mandatory positive control for assaying novel covalent warheads due to its rapid, well-documented inactivation kinetics.
Ibrutinib is an established warhead for constructing BTK-targeted PROTACs due to its optimal piperidine exit vector. While the parent ibrutinib molecule loses efficacy against the clinical resistance mutation C481S (due to the loss of the covalent binding site), the ibrutinib-derived PROTAC MT-802 successfully recruits the cereblon E3 ligase to degrade the mutant. MT-802 achieves a Degradation Concentration 50 (DC50) of 14.9 nM against the C481S mutant, equivalent to its potency against wild-type BTK (DC50 = 14.6 nM) [1].
| Evidence Dimension | Target degradation (DC50) against C481S mutant BTK |
| Target Compound Data | Ibrutinib-derived PROTAC MT-802: DC50 = 14.9 nM |
| Comparator Or Baseline | Ibrutinib parent molecule: Fails to inhibit/degrade C481S |
| Quantified Difference | Restoration of target suppression via degradation mechanism |
| Conditions | C481S BTK XLAs cells, 24 h incubation |
Procurement of ibrutinib is essential for medicinal chemists requiring a validated, structurally optimized starting material to synthesize degraders that overcome covalent resistance.
Ibrutinib is a BCS Class II compound, and its most thermodynamically stable commercial polymorph, Form A, is practically insoluble in water. Form A exhibits an aqueous solubility of just 0.013 mg/mL at pH 8.0 [1]. This extremely low baseline makes it the standard reference material for formulation scientists engineering amorphous solid dispersions (ASDs) via hot-melt extrusion or quench-cooling. When formulated into an ASD with polymers like Soluplus, supersaturation solubility can be increased by up to 70% over this crystalline Form A baseline [2].
| Evidence Dimension | Aqueous solubility (pH 8.0) |
| Target Compound Data | Ibrutinib Polymorph Form A: 0.013 mg/mL |
| Comparator Or Baseline | Amorphous Solid Dispersions (ASDs) |
| Quantified Difference | Up to 70% increase in supersaturation solubility over Form A |
| Conditions | Aqueous medium at pH 8.0 / Fasted state simulated intestinal fluid |
Formulators must procure the exact Form A polymorph to establish accurate thermodynamic baselines when quantifying the solubility enhancements of novel drug delivery systems.
Because ibrutinib potently inhibits ITK (unlike acalabrutinib), it is the exact compound required for in vitro and in vivo models studying T-cell activation, Th1 skewing, and the modulation of the tumor microenvironment[1].
Utilizing ibrutinib's established piperidine exit vector allows medicinal chemists to reliably synthesize heterobifunctional degraders (like MT-802) that can bypass C481S clinical resistance mutations [2].
Ibrutinib serves as the indispensable positive control in biochemical kinetic assays, providing a standardized kinact/KI baseline against which novel irreversible kinase inhibitors are evaluated [3].
Procuring thermodynamically stable Ibrutinib Form A provides the necessary crystalline baseline for pharmaceutical scientists developing amorphous solid dispersions (ASDs), lipid nanoparticles, or novel salts to overcome severe aqueous solubility limitations [4].
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